N-dodecyl-3,4,5-trimethoxybenzamide

Epigenetics DNMT inhibition Cancer pharmacology

N-Dodecyl-3,4,5-trimethoxybenzamide (C₂₂H₃₇NO₄, MW 379.5 g/mol) is a synthetic, amphiphilic benzamide derivative featuring a 3,4,5-trimethoxybenzamide head group conjugated to a linear 12-carbon dodecyl chain. The compound belongs to the N-alkyl-3,4,5-trimethoxybenzamide class, a scaffold recognized for interactions with histone deacetylases (HDACs), topoisomerase II, and tubulin polymerization targets.

Molecular Formula C22H37NO4
Molecular Weight 379.5 g/mol
Cat. No. B289708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-dodecyl-3,4,5-trimethoxybenzamide
Molecular FormulaC22H37NO4
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC
InChIInChI=1S/C22H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-23-22(24)18-16-19(25-2)21(27-4)20(17-18)26-3/h16-17H,5-15H2,1-4H3,(H,23,24)
InChIKeyGIHPAIDTJLMWMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring N-Dodecyl-3,4,5-trimethoxybenzamide for Lipophilic Benzamide Research: Core Identity and Baseline Characteristics


N-Dodecyl-3,4,5-trimethoxybenzamide (C₂₂H₃₇NO₄, MW 379.5 g/mol) is a synthetic, amphiphilic benzamide derivative featuring a 3,4,5-trimethoxybenzamide head group conjugated to a linear 12-carbon dodecyl chain [1]. The compound belongs to the N-alkyl-3,4,5-trimethoxybenzamide class, a scaffold recognized for interactions with histone deacetylases (HDACs), topoisomerase II, and tubulin polymerization targets [2]. The combination of a hydrophobic C12 tail and a trimethoxy-substituted aryl ring generates a partition coefficient (cLogP) that significantly exceeds that of shorter-chain analogs, positioning it as a tool for studying how alkyl chain length modulates membrane permeability, target engagement, and metabolic stability [3]. Its primary research value lies in systematic structure-activity relationship (SAR) studies rather than as a clinical candidate.

Why N-Dodecyl-3,4,5-trimethoxybenzamide Cannot Be Replaced by Generic Trimethoxybenzamide Analogs in Lipophilic SAR Studies


Generic substitution among N-alkyl-3,4,5-trimethoxybenzamides is unsound because even minor changes in alkyl chain length produce non-linear shifts in biological activity, physicochemical properties, and molecular conformation. A systematic study on colon carcinoma HCT-116 cells demonstrated that six 3,4,5-trihydroxy-N-alkyl-benzamides varying only in their N-substituent (methyl, ethyl, butyl, sec-butyl, tert-butyl, hexyl) exhibited IC₅₀ values spanning from 0.05 µM to >100 µM, with the N-hexyl analog (IC₅₀ 0.07 µM) being over 1,000-fold more potent than the N-methyl derivative [1]. Extending this trend, the N-dodecyl variant introduces a substantially longer hydrophobic anchor that alters critical factors such as critical micelle concentration (CMC), membrane partitioning, and target protein binding kinetics—parameters that cannot be extrapolated from shorter-chain data. Additionally, crystallographic evidence confirms that the terminal substituent on the N-alkyl chain directly dictates intermolecular hydrogen-bonding networks in the solid state, affecting solubility and formulation behavior [2]. These multidimensional differences make the C12 analog a functionally distinct entity rather than a simple chain-length variant, rendering generic substitution scientifically invalid.

Quantitative Differentiation Evidence for N-Dodecyl-3,4,5-trimethoxybenzamide Versus Closest Analogs and Alternatives


DNMT3A Binding Affinity of the N-Dodecyl Derivative Relative to In-Class Trimethoxybenzamide Scaffolds

N-Dodecyl-3,4,5-trimethoxybenzamide has been directly assayed for binding to the catalytic domain of human DNA methyltransferase 3A (DNMT3A), a key epigenetic target in oncology. The compound exhibits a measured inhibition constant (Ki) of 5.03 × 10³ nM (5.03 µM) when assessed using ³H-AdoMet as the substrate in an enzyme-mediated DNA methylation assay [1]. This contrasts with other 3,4,5-trimethoxybenzamide analogs containing different amine substituents, which frequently lack any reported DNMT3A binding data. For context, the structurally simpler parent compound 3,4,5-trimethoxybenzamide (without the N-dodecyl chain) has not been reported as a DNMT3A ligand in curated databases, suggesting that the lipophilic C12 tail may facilitate or enable this specific protein-ligand interaction. The Ki value places the compound in the low-micromolar affinity range, providing a quantitative benchmark for SAR optimization campaigns targeting DNA methyltransferases.

Epigenetics DNMT inhibition Cancer pharmacology

Comparative Cytotoxicity of N-Alkyl Chain Length Variants on Colon Carcinoma HCT-116 Cells

A systematic SAR study of 3,4,5-trihydroxy-N-alkyl-benzamides (gallic acid alkylamides) against HCT-116 colon carcinoma cells established that the N-hexyl analog (IC₅₀ = 0.07 µM) is approximately 700-fold more potent than the N-methyl derivative (IC₅₀ ≈ 50 µM estimated), with all six tested alkyl amides showing lower potency than the parent gallic acid (IC₅₀ = 0.05 µM) and the positive control doxorubicin (IC₅₀ = 0.001 µM) [1]. While this study evaluated trihydroxy (not trimethoxy) benzamides, the chain-length-dependent activity trend provides a critical framework: the N-dodecyl-3,4,5-trimethoxybenzamide, bearing a C12 chain and methoxy groups, represents a distinct combination whose cytotoxicity profile cannot be predicted from the hexyl trihydroxy data. The trimethoxy substitution eliminates hydrogen-bond-donating phenolic -OH groups, reducing aqueous solubility and altering cellular uptake kinetics relative to the trihydroxy series, while the extended C12 chain increases membrane retention compared to the C6 analog.

Colorectal cancer SAR Antiproliferative activity

Crystal Structure-Driven Conformational Differentiation from Shorter-Chain Trimethoxybenzamide Derivatives

X-ray crystallographic analysis of three N-(6-substituted-hexyl)-3,4,5-trimethoxybenzamide derivatives—N-(6-hydroxyhexyl)- (1), N-(6-anilinohexyl)- (2), and N-(6,6-diethoxyhexyl)-3,4,5-trimethoxybenzamide (3)—established that the nature of the terminal substituent on the alkyl chain dictates the intermolecular hydrogen-bonding architecture in the solid state [1]. The N-H...O hydrogen bonds form distinct supramolecular motifs that vary with the terminal group: the hydroxyhexyl derivative forms O-H...O hydrogen-bonded chains along the b-axis, while the anilinohexyl derivative organizes via N-H...O contacts into a different packing arrangement. The N-dodecyl-3,4,5-trimethoxybenzamide, with its terminal methyl group and extended C12 chain, is predicted to adopt a yet-unreported packing motif dominated by van der Waals interactions between alkyl chains, with reduced hydrogen-bonding capacity compared to the polar-terminated hexyl analogs. This has direct implications for crystallinity, melting point, and dissolution rate—parameters critical for formulation and in vitro assay reproducibility.

Structural biology Crystallography Hydrogen-bonding networks

Functional Group Differentiation: Trimethoxy vs. Trihydroxy Benzamide Head Group in Apoptosis Induction

Gallic acid laurylamide (3,4,5-trihydroxy-N-dodecylbenzamide), the direct trihydroxy analog of the target compound, was evaluated alongside lauryl gallate, hydrogenated farnesyl gallate, and cholesteryl gallate for apoptosis-inducing activity in human monoblastic leukemia U937 cells [1]. Among these lipid derivatives, the farnesyl ester—not the laurylamide—was identified as the most potent apoptosis inducer, indicating that the dodecyl amide linkage alone is insufficient for maximal activity in this assay. The target compound N-dodecyl-3,4,5-trimethoxybenzamide replaces the three phenolic -OH groups of gallic acid laurylamide with methoxy (-OCH₃) groups. This methylation eliminates the compounds ability to act as a hydrogen-bond donor, reduces aqueous solubility, increases metabolic stability against Phase II glucuronidation/sulfation, and increases logP by an estimated 1.5–2.0 units. These properties may redirect the compound toward intracellular targets less accessible to the more polar trihydroxy analog.

Apoptosis Leukemia Lipophilic derivatization

Anti-Prion Activity Landscape of Trimethoxy-Benzamides and the Unexplored Dodecyl Niche

A focused library of six novel trimethoxy-benzamide compounds was designed, synthesized, and evaluated as anti-prion drug candidates using molecular docking against the prion protein (PrP) globular domain [1]. All six derivatives were predicted to bind a conserved hotspot region with highly similar spatial orientation and interaction modes, suggesting that the trimethoxybenzamide core provides a privileged scaffold for PrP engagement. However, none of these six compounds incorporated an N-dodecyl substituent; their amine variations were limited to shorter, polar, or aromatic groups. The N-dodecyl-3,4,5-trimethoxybenzamide thus occupies an unexplored region of chemical space within this target class, combining the conserved PrP-binding trimethoxybenzamide pharmacophore with a hydrophobic anchor that could enhance blood-brain barrier penetration or membrane-proximal PrP interactions—parameters not addressed by the existing compound set.

Prion disease Neurodegeneration Molecular docking

HSQC and ¹H-NMR Spectral Fingerprint Differentiation from the Parent 3,4,5-Trimethoxybenzamide and N-Alkyl Homologs

The ¹H-NMR spectrum of N-dodecyl-3,4,5-trimethoxybenzamide provides a unique, fully assignable fingerprint that distinguishes it unambiguously from the parent 3,4,5-trimethoxybenzamide and all shorter-chain N-alkyl homologs [1]. The dodecyl chain generates a characteristic multiplet envelope integrating for 20 aliphatic protons (δ 1.2–1.4 ppm), a terminal methyl triplet (δ 0.88 ppm, J ≈ 6.8 Hz), and an N-methylene signal (δ 3.3–3.4 ppm) adjacent to the amide nitrogen. The aromatic region displays the two-proton singlet for the symmetric 3,4,5-trimethoxyphenyl ring (δ 7.0–7.1 ppm), and three methoxy singlets integrate for nine protons total (δ 3.85–3.95 ppm). The amide N-H proton appears as a broad triplet (δ 6.0–6.5 ppm). This spectral pattern is fully consistent with the SpectraBase reference entry and provides an orthogonal identity verification method that complements mass spectrometry and elemental analysis for procurement quality control.

Analytical chemistry QC/QA Spectral characterization

Optimal Research and Industrial Application Scenarios for N-Dodecyl-3,4,5-trimethoxybenzamide Based on Verified Differentiation Evidence


Epigenetic Probe Development: DNMT3A Inhibitor Lead Optimization

Given its demonstrated binding to the human DNMT3A catalytic domain (Ki = 5.03 µM) , N-dodecyl-3,4,5-trimethoxybenzamide serves as a tractable starting point for structure-based optimization of DNA methyltransferase inhibitors. Procurement for this application is justified because no other N-alkyl-3,4,5-trimethoxybenzamide has reported DNMT3A affinity data, making this compound the sole entry point into this target space within its scaffold class. The C12 lipophilic tail can be systematically truncated or functionalized to balance target engagement with pharmacokinetic properties, while the trimethoxy head group provides synthetic handles for further derivatization. Recommended use case: in vitro DNMT3A inhibition assays with co-crystallography trials to resolve the binding mode.

Lipophilicity-Activity Relationship (LAR) Studies in Colon Cancer Cell Models

Procurement of this compound is strategically valuable for extending the N-alkyl chain-length SAR continuum in colon carcinoma models. Published data for the trihydroxy series on HCT-116 cells demonstrates that activity scales dramatically with chain length up to C6 ; the C12-trimethoxy variant represents the logical endpoint for defining the lipophilicity tolerance and activity ceiling in this pharmacophore class. Researchers should deploy this compound alongside the C1–C8 trimethoxy homologs in parallel MTT or clonogenic assays to map the complete chain-length-activity landscape. This application addresses a published data gap and is directly supported by the quantitative SAR trends observed in the structurally analogous gallic acid alkylamide series.

Blood-Brain Barrier Penetration Studies for Anti-Prion and CNS Applications

Molecular docking evidence indicates that trimethoxybenzamides bind a conserved hotspot on the prion protein globular domain, but all six published compounds in this series lack significant lipophilic character . N-Dodecyl-3,4,5-trimethoxybenzamide, with its predicted cLogP of 6.0–7.0, is the most lipophilic member of this pharmacophore family available for procurement. This property profile makes it uniquely suited for parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo brain penetration studies aimed at establishing whether the trimethoxybenzamide scaffold can achieve therapeutically relevant CNS concentrations. Researchers should prioritize this compound for head-to-head brain-to-plasma ratio comparisons against the published polar analogs to quantify the lipophilicity-permeability relationship.

Crystallography and Solid-State Property Optimization of Amphiphilic Benzamides

The published crystal structures of three N-(6-substituted-hexyl)-3,4,5-trimethoxybenzamide derivatives establish that terminal chain modifications dictate supramolecular assembly . Procuring the N-dodecyl analog enables crystallographers to solve the first structure of a long-chain trimethoxybenzamide, revealing how extended alkyl chains influence packing motifs, unit cell parameters, and thermal properties (melting point, enthalpy of fusion). This information is essential for designing formulations with predictable dissolution behavior and for understanding how alkyl-chain-mediated crystal packing may affect compound handling during high-throughput screening campaigns. The absence of terminal hydrogen-bond donors on the dodecyl chain guarantees a novel packing architecture distinct from all three published hexyl structures.

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